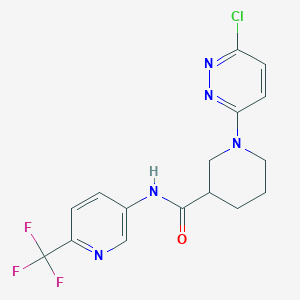
C20H25Cl2N3O2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C20H25Cl2N3O2 is known as clebopride hydrochloride. It is a synthetic compound that belongs to the class of substituted benzamides. Clebopride hydrochloride is primarily used as a gastroprokinetic agent, which means it helps in enhancing gastrointestinal motility. This compound is often prescribed to treat conditions such as gastroesophageal reflux disease (GERD) and functional dyspepsia.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of clebopride hydrochloride involves several steps, starting from the appropriate substituted benzamide. The general synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a substituted benzoic acid with an amine.
Chlorination: The benzamide core is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms.
Substitution Reactions: Subsequent substitution reactions are carried out to introduce the necessary functional groups, including the diethylaminoethyl group.
Final Purification: The final product is purified through recrystallization or other suitable purification techniques to obtain clebopride hydrochloride in its pure form.
Industrial Production Methods
In industrial settings, the production of clebopride hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification and Quality Control: The final product undergoes rigorous purification and quality control measures to ensure it meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Clebopride hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or amines.
Wissenschaftliche Forschungsanwendungen
Clebopride hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of substituted benzamides.
Biology: Investigated for its effects on gastrointestinal motility and its potential role in treating gastrointestinal disorders.
Medicine: Prescribed for the treatment of GERD, functional dyspepsia, and other gastrointestinal motility disorders.
Industry: Utilized in the pharmaceutical industry for the development of gastroprokinetic drugs.
Wirkmechanismus
Clebopride hydrochloride exerts its effects by acting as a dopamine antagonist. It binds to dopamine receptors in the gastrointestinal tract, inhibiting the action of dopamine, which is known to slow down gastrointestinal motility. By blocking dopamine receptors, clebopride hydrochloride enhances the release of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract, thereby promoting motility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metoclopramide: Another substituted benzamide used as a gastroprokinetic agent.
Domperidone: A dopamine antagonist with similar applications in treating gastrointestinal disorders.
Cisapride: A gastroprokinetic agent that also enhances gastrointestinal motility.
Uniqueness
Clebopride hydrochloride is unique in its specific binding affinity to dopamine receptors and its efficacy in treating gastrointestinal motility disorders. Compared to other similar compounds, it has a distinct pharmacokinetic profile and fewer side effects, making it a preferred choice in certain clinical scenarios.
Eigenschaften
Molekularformel |
C20H25Cl2N3O2 |
|---|---|
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C20H25Cl2N3O2/c1-12-16(13(2)25(5)24-12)11-23-18(26)19(3,4)27-15-8-6-14(7-9-15)17-10-20(17,21)22/h6-9,17H,10-11H2,1-5H3,(H,23,26) |
InChI-Schlüssel |
WXJILTXGPJYXTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C(C)(C)OC2=CC=C(C=C2)C3CC3(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B12176418.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12176419.png)

![5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B12176427.png)

![4-fluoro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B12176438.png)
![N-(3,5-dichlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B12176441.png)
![methyl 2-(2'-(furan-2-ylmethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate](/img/structure/B12176447.png)
![2-[2-oxo-2-(2-phenylmorpholino)ethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone](/img/structure/B12176455.png)


![6-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B12176489.png)
